Anastrozole-d12

Descripción

Propiedades

IUPAC Name |

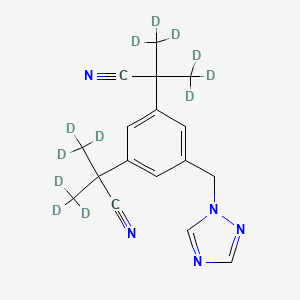

2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLVLTVTVSKRW-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Anastrozole-d12 for Research Applications

Abstract: This technical guide provides a comprehensive overview of Anastrozole-d12, a deuterated analog of the potent aromatase inhibitor Anastrozole. The document details its physicochemical properties, its primary application as an internal standard in quantitative analysis, and the pharmacological context of its parent compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, targeting researchers, scientists, and professionals in drug development.

Introduction to Anastrozole and this compound

Anastrozole is a highly selective, non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] Its therapeutic efficacy stems from its ability to block the aromatase enzyme (CYP19A1), thereby inhibiting the peripheral conversion of androgens to estrogens and reducing circulating estrogen levels that fuel tumor growth.[4][5]

This compound is a stable isotope-labeled (SIL) analog of Anastrozole, where twelve hydrogen atoms have been replaced with deuterium.[6][7] This isotopic substitution renders it chemically identical to Anastrozole in terms of reactivity and chromatographic behavior but distinguishable by its higher mass. This key difference makes this compound an ideal internal standard (IS) for the precise and accurate quantification of Anastrozole in complex biological matrices, such as plasma and urine, using mass spectrometry-based methods.[6][8][9] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic research.[8]

Physicochemical Properties

The fundamental properties of Anastrozole and its deuterated analog are summarized below. The increased mass of this compound is the basis for its utility in mass spectrometric analysis.

| Property | Anastrozole | This compound |

| Synonyms | Arimidex, Anastrol, ICI-D1033, ZD-1033 | Anastrol-d12, Arimidex-d12, ZD1033-d12 |

| CAS Number | 120511-73-1[1] | 120512-32-5[6][7] |

| Molecular Formula | C₁₇H₁₉N₅[1] | C₁₇H₇D₁₂N₅[6][7] |

| Molecular Weight | 293.37 g/mol [1] | 305.44 g/mol [6][7][10] |

| Purity | N/A (as parent drug) | ≥99% deuterated forms (d₁-d₁₂)[6] |

| Primary Function | Aromatase Inhibitor | Internal Standard for Quantification |

Pharmacological Context: Mechanism of Action of Anastrozole

Anastrozole exerts its therapeutic effect by competitively inhibiting the aromatase enzyme, which is a member of the cytochrome P450 superfamily.[6] In postmenopausal women, the primary source of estrogen is the conversion of androgens (produced by the adrenal glands) into estrogens in peripheral tissues like fat and muscle.[5] Anastrozole blocks this conversion, leading to a significant suppression of serum estradiol levels.[2] This mechanism is crucial for inhibiting the growth of estrogen-receptor-positive breast cancers.

Primary Use: this compound in Quantitative Bioanalysis

The gold standard for quantifying small molecules like Anastrozole in biological samples is LC-MS/MS. The accuracy of this technique relies heavily on the use of an appropriate internal standard to correct for variability during sample processing and instrument analysis. This compound is the ideal IS because its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be separately detected and measured by the mass spectrometer.

The typical workflow for using this compound in a quantitative assay is depicted below.

References

- 1. Anastrozole - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Anastrozole: MedlinePlus Drug Information [medlineplus.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. veeprho.com [veeprho.com]

- 9. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C17H19N5 | CID 44256128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An in-depth Technical Guide to Anastrozole-d12: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its deuterated analogue, Anastrozole-d12, serves as a critical internal standard for its quantitative analysis in various biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, intended to support research, and drug development activities.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Anastrozole where twelve hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.

Chemical Structure:

-

IUPAC Name: 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methyl-d3-propan-d3-enitrile)

-

Synonyms: Anastrol-d12, Arimidex-d12[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 305.44 g/mol | [1] |

| Monoisotopic Mass | 305.23936658 Da | |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform | |

| Purity (Deuterated Forms) | ≥99% (d₁-d₁₂) |

Mechanism of Action: Aromatase Inhibition

Anastrozole exerts its therapeutic effect by potently and selectively inhibiting the enzyme aromatase (cytochrome P450 19A1). Aromatase is responsible for the final step in estrogen biosynthesis, the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[3] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue and some breast cancers themselves. By blocking aromatase, Anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of their growth stimulus.

The signaling pathway illustrating the mechanism of action of Anastrozole is depicted below.

References

Technical Guide: Synthesis and Manufacturing of Deuterated Anastrozole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing considerations for deuterated anastrozole. It details the established mechanism of action of anastrozole, its pharmacokinetic profile, and explores a proposed synthetic pathway for its deuterated analogue based on established chemical principles and deuteration strategies.

Introduction: Anastrozole and the Rationale for Deuteration

Anastrozole, marketed under the brand name Arimidex among others, is a potent and selective non-steroidal aromatase inhibitor.[1][2][3] It is a cornerstone therapy for hormone receptor-positive breast cancer in postmenopausal women.[1][3][4] Anastrozole functions by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens into estrogens, thereby reducing circulating estrogen levels that fuel the growth of certain breast cancers.[1][2][3][5]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a pharmaceutical approach known as deuteration. This modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE).[6][7] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7] For a drug like anastrozole, which is primarily metabolized in the liver, deuteration at specific metabolic sites could lead to:

-

Improved metabolic stability and a longer plasma half-life.[6]

-

Increased drug exposure (AUC).

-

Potentially reduced formation of certain metabolites.

-

A more consistent pharmacokinetic profile among patients.

These advantages make deuterated drugs, such as the FDA-approved deutetrabenazine, a promising area of pharmaceutical development.[7][8]

Mechanism of Action

Anastrozole is a reversible, competitive inhibitor of the aromatase (cytochrome P450 19A1) enzyme.[1][2] In postmenopausal women, the primary source of estrogen is the conversion of androgens (like androstenedione and testosterone) produced by the adrenal glands into estrogens (estrone and estradiol) in peripheral tissues such as adipose tissue and some breast cancers.[5][9] Anastrozole binds to the heme group of the cytochrome P450 enzyme, effectively blocking this conversion and leading to a significant reduction in plasma estrogen levels.[5][10]

References

- 1. Anastrozole - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Anastrozole: MedlinePlus Drug Information [medlineplus.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

The Role of Anastrozole-d12 as an Internal Standard: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth analysis of the mechanism and application of Anastrozole-d12 as an internal standard in the quantitative analysis of anastrozole. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of its use, detailed experimental protocols, and presents key data to support its application in bioanalytical assays.

Introduction: The Need for a Reliable Internal Standard

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, accurate and precise quantification of anastrozole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[2] However, the accuracy of LC-MS/MS quantification can be affected by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency. To correct for these potential sources of error, a suitable internal standard (IS) is essential.

This compound, a deuterated analog of anastrozole, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to anastrozole, ensuring that it behaves similarly during sample processing and analysis. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard effectively compensates for variations throughout the analytical process, leading to highly reliable and reproducible results.

Mechanism of Action: Anastrozole and this compound

Anastrozole's Therapeutic Action

Anastrozole functions by competitively inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone).[1] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of adrenal androgens, anastrozole effectively suppresses circulating estrogen levels. This reduction in estrogen slows or halts the growth of estrogen-receptor-positive breast cancer cells.

This compound as an Internal Standard

This compound is a synthetic form of anastrozole where twelve hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight but does not significantly alter the molecule's chemical properties, such as its polarity, solubility, and ionization potential.

The core principle behind its use as an internal standard is that it will experience the same degree of loss or variability as the non-deuterated anastrozole during:

-

Extraction: Any inefficiencies in the extraction of anastrozole from the biological matrix (e.g., plasma, urine) will equally affect this compound.

-

Chromatography: It co-elutes with anastrozole, meaning it experiences the same chromatographic conditions and potential for ion suppression or enhancement from the matrix at the same retention time.

-

Ionization: It has a similar ionization efficiency in the mass spectrometer's ion source.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the peak area of anastrozole to the peak area of this compound can be used for quantification. This ratio remains constant even if the absolute peak areas fluctuate due to analytical variability, thus ensuring accurate and precise measurement.

Experimental Protocols for Anastrozole Quantification

The following section details a representative LC-MS/MS method for the quantification of anastrozole in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Extraction: Add 2 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30, v/v).

-

Shaking: Place the tubes on a shaker for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at 3,000 x g for 4 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 55°C.[3]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water, 50:50, v/v).

-

Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Atlantis RP C18 (150 x 2.1 mm, 3 µm)[3] |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid (80:20, v/v)[3] |

| Flow Rate | 0.2 mL/min[3] |

| Column Temperature | 25°C[4] |

| Injection Volume | 25 µL[3] |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Transitions (MRM) | Anastrozole: m/z 294.1 → 225.1[5] |

| This compound: m/z 306 → 237[3] | |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 200 ms |

Quantitative Data and Method Validation

The use of this compound as an internal standard enables the development of robust and reliable bioanalytical methods. The tables below summarize typical validation parameters from published studies.

Table 1: Linearity and Sensitivity of Anastrozole Assays

| Study Reference | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Mendes et al. (2007)[6] | 0.05 - 10 | 0.05 | > 0.99 |

| Daphal et al. (2012)[7] | 0.5 - 100 | 0.5 | Not specified |

| Turković et al. (2022)[4] | 1 - 200 | 1 | 0.9996 - 0.9931 |

| Ji et al. (2012)[8] | 0.10 - 50.0 | 0.10 | 0.9992 |

Table 2: Precision and Accuracy of Anastrozole Assays

| Study Reference | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Turković et al. (2022)[4] | LLOQ, Low, Med, High | 3.1 - 15 | 1.6 - 14.9 | -14.3 to 14.6 |

| Ji et al. (2012)[8] | LLOQ, Low, Med, High | 1.2 - 10.0 | 1.2 - 10.0 | -7.2 to 3.2 |

Table 3: Recovery of Anastrozole from Plasma

| Study Reference | QC Level (ng/mL) | Recovery (%) |

| Daphal et al. (2012)[7] | Not specified | 85.18 - 87.19 |

| Fiebig et al. (2019)[3] | 2.0 | 61.6 ± 3.4 |

| 10.0 | 67.0 ± 8.2 | |

| 75.0 | 52.5 ± 1.6 |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of anastrozole in biological matrices. Its mechanism of action as an internal standard relies on its near-identical chemical and physical properties to the unlabeled analyte, allowing it to effectively compensate for analytical variability. The detailed experimental protocols and validation data presented in this guide demonstrate the robustness and reliability of LC-MS/MS methods employing this compound. For researchers and drug development professionals, the use of a deuterated internal standard like this compound is a critical component in generating high-quality bioanalytical data for pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchtrend.net [researchtrend.net]

- 8. Hydrophilic interaction chromatography-electrospray ionization tandem mass spectrometric analysis of anastrozole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Differences Between Anastrozole and Anastrozole-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Anastrozole and its deuterated analog, Anastrozole-d12. It outlines their fundamental structural and physicochemical differences, explains the critical role of isotopic labeling in quantitative bioanalysis, presents a detailed experimental protocol for its application, and illustrates the underlying biochemical pathways.

Core Structural and Physicochemical Differences

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3] this compound is a stable isotope-labeled version of Anastrozole, where twelve hydrogen atoms have been replaced with deuterium.[4]

The fundamental difference lies in the isotopic substitution. Deuterium (²H or D) is an isotope of hydrogen with a neutron in its nucleus, making it approximately twice as heavy as protium (the common isotope of hydrogen, ¹H). This substitution is specifically engineered for analytical purposes and does not alter the fundamental chemical reactivity or pharmacological target of the molecule.[5] The deuteration in this compound occurs on the four methyl groups of the molecule.[4]

This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry, while its nearly identical chemical structure ensures it behaves similarly to the unlabeled drug during sample preparation and chromatographic separation.[5][6]

Table 1: Comparison of Physicochemical Properties

| Property | Anastrozole | This compound | Data Source(s) |

| Molecular Formula | C₁₇H₁₉N₅ | C₁₇H₇D₁₂N₅ | [4][7] |

| Molecular Weight | 293.37 g/mol | 305.4 g/mol | [4][8] |

| Formal Name | α,α,α',α'-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile | α,α,α',α'-Tetra(methyl-d₃)-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile | [4] |

| Primary Application | Therapeutic Agent (Aromatase Inhibitor) | Internal Standard for Bioanalysis | [1][4] |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and acetonitrile.[7][9] | Soluble in Chloroform.[4] | [4][7][9] |

The Role of this compound in Quantitative Bioanalysis

The primary and intended use of this compound is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the precise quantification of Anastrozole in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.[10] A SIL-IS is considered the "gold standard" because it co-elutes with the analyte during chromatography and experiences nearly identical effects from sample extraction, processing, and potential ion suppression or enhancement in the mass spectrometer's ion source.[6][11]

By adding a known amount of this compound to every sample at the beginning of the workflow, any loss or variation during the process affects both the analyte (Anastrozole) and the internal standard proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). The final concentration of Anastrozole is then calculated based on the ratio of its peak area to the peak area of this compound, which provides a highly accurate and precise measurement.[12]

Diagram: Bioanalytical Workflow Using a SIL-Internal Standard

Caption: Workflow for quantifying Anastrozole using this compound as an internal standard.

Experimental Protocol: Quantification of Anastrozole in Human Plasma

This section provides a representative LC-MS/MS method adapted from published methodologies for the determination of Anastrozole in human plasma.[13][14][15]

Materials and Reagents

-

Anastrozole analytical standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

-

Extraction solvent (e.g., Diethyl ether:Dichloromethane 70:30 v/v)[14]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.

-

Add 20 µL of this compound working solution (e.g., at 100 ng/mL) to all tubes except for blank samples. Vortex briefly.

-

Add 1 mL of the extraction solvent.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 Column (e.g., 100 mm x 2.1 mm, 4 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Anastrozole) | e.g., m/z 294.2 → 225.1 |

| MRM Transition (this compound) | e.g., m/z 306.4 → 237.1 |

Note: Specific MRM transitions and mobile phase compositions may vary based on the instrument and column used and should be optimized during method development.[15]

Anastrozole's Mechanism of Action: Aromatase Inhibition

To understand the context of why precise measurement is critical, it is important to review Anastrozole's mechanism of action. In postmenopausal women, the primary source of estrogen is the conversion of androgens (like testosterone and androstenedione), produced by the adrenal glands, into estrogens (estradiol and estrone).[3][16] This conversion is catalyzed by the enzyme aromatase (also known as cytochrome P450 19A1 or CYP19A1).[4]

Anastrozole is a competitive and selective inhibitor of this enzyme.[1] By binding to aromatase, it blocks this conversion, leading to a significant reduction in circulating estrogen levels.[3][17] This deprives hormone receptor-positive breast cancer cells of the estrogen they need to grow and proliferate.[2]

Diagram: Anastrozole's Inhibition of the Aromatase Pathway

Caption: Anastrozole blocks the Aromatase enzyme, preventing androgen-to-estrogen conversion.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Anastrozole: MedlinePlus Drug Information [medlineplus.gov]

- 3. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Anastrozole | 120511-73-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scispace.com [scispace.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchtrend.net [researchtrend.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Anastrozole - Wikipedia [en.wikipedia.org]

Physical and chemical characteristics of Anastrozole-d12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Anastrozole-d12. It is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving this stable isotope-labeled compound. This guide details the fundamental properties, analytical methodologies, and relevant biological context of this compound, presenting data in a structured and accessible format.

Core Physical and Chemical Properties

This compound, the deuterated analog of Anastrozole, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its physical and chemical properties are crucial for its application in sensitive analytical techniques such as mass spectrometry and liquid chromatography.

| Property | Value | Source(s) |

| Chemical Name | α,α,α',α'-tetra(methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile | [1] |

| Synonyms | Anastrol-d12, Arimidex-d12, ZD1033-d12 | [2] |

| CAS Number | 120512-32-5 | [1][2] |

| Molecular Formula | C₁₇H₇D₁₂N₅ | [1][2] |

| Molecular Weight | 305.44 g/mol | [2] |

| Appearance | Pale Yellow Solid | [] |

| Purity | ≥98%; ≥99% atom D | [] |

| Melting Point | 83-85 °C | [] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly) | [1][] |

| Storage | Store at -20°C | [1][] |

Spectroscopic and Analytical Data

The structural integrity and isotopic enrichment of this compound are confirmed through various spectroscopic techniques. While detailed spectral data for the deuterated compound is not extensively published, data for unlabeled Anastrozole provides a valuable reference.

Mass Spectrometry

This compound is designed for use in mass spectrometry-based assays, where its distinct mass-to-charge ratio allows for precise quantification of its non-deuterated counterpart.[1] The fragmentation pattern of Anastrozole has been studied, providing insight into the expected fragmentation of its deuterated analog.

-

Anastrozole (Unlabeled) Fragmentation:

NMR Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of Anastrozole and its labeled derivatives. The following are reported chemical shifts for unlabeled Anastrozole in CDCl₃.

-

¹H NMR (400 MHz, CDCl₃) of Anastrozole:

-

δ 8.16 (s, 1H, Triazole-H)

-

δ 8.01 (s, 1H, Triazole-H)

-

δ 7.54 (t, J=1.5 Hz, 1H, Ar-H)

-

δ 7.34 (d, J=1.5 Hz, 2H, Ar-H)

-

δ 5.40 (s, 2H, -CH₂-)

-

δ 1.73 (s, 12H, 4 x -CH₃)[7]

-

-

¹³C NMR of Anastrozole:

-

Referenced in literature but specific shifts not detailed in the provided search results.[8]

-

Experimental Protocols

The following sections outline generalized experimental methodologies relevant to the synthesis, purification, and analysis of Anastrozole and its deuterated analog.

Synthesis of Anastrozole

The synthesis of Anastrozole can be achieved through a multi-step process, which can be adapted for the preparation of this compound by using deuterated starting materials. A common route starts from 3,5-bis(bromomethyl)toluene.[9]

General Synthetic Scheme:

Caption: General synthetic pathway for Anastrozole.

Protocol:

-

Cyanation: 3,5-bis(bromomethyl)toluene is reacted with potassium cyanide in the presence of a phase-transfer catalyst to yield the bis-nitrile compound.[9]

-

Methylation: The bis-nitrile compound undergoes deprotonation with sodium hydride followed by methylation with methyl iodide (for this compound, a deuterated methyl iodide would be used) to form the bis-dimethylated product.[9]

-

Bromination: A radical substitution reaction using N-bromosuccinimide and a radical initiator like benzoyl peroxide introduces a bromine atom at the benzylic position.[9]

-

Final Step: The resulting benzylbromide undergoes an SN2 reaction with sodium triazole to yield Anastrozole.[9]

Purification

Purification of crude Anastrozole is typically achieved through crystallization.

Protocol:

-

Dissolve the crude Anastrozole in a suitable solvent such as isopropanol or ethyl acetate at an elevated temperature (e.g., 45-50°C).[10]

-

Cool the solution to room temperature (25-35°C).

-

Add an anti-solvent like cyclohexane dropwise to induce precipitation.[10]

-

Stir the mixture for a period to allow for complete crystallization.

-

Filter the precipitated solid and wash with fresh, cold anti-solvent.[10]

-

Dry the purified product under vacuum at a suitable temperature (e.g., 45-50°C).[10]

Analytical Method (LC-MS/MS)

This compound is predominantly used as an internal standard for the quantification of Anastrozole in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for Sample Analysis:

Caption: LC-MS/MS analytical workflow for Anastrozole.

Example Protocol:

-

Sample Preparation: To a plasma sample, add a known concentration of this compound as the internal standard. Perform protein precipitation with methanol or solid-phase extraction.[6][11]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Zorbax Bonus-RP, Inertsil ODS-3V).[11][12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and methanol or acetonitrile).[6][13]

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.[11][13]

-

-

Mass Spectrometry Detection:

Biological Context and Mechanism of Action

Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor.[14] Aromatase is a cytochrome P450 enzyme (CYP19A1) responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, Anastrozole effectively suppresses plasma estradiol levels.[14] This mechanism of action is the basis for its use in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[7]

Aromatase Inhibition Pathway:

Caption: Mechanism of aromatase inhibition by Anastrozole.

This compound, being a stable isotope-labeled analog, is expected to have the same pharmacological activity as Anastrozole. However, its primary application is in analytical settings to ensure the accuracy and precision of quantitative measurements of the active drug.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 4. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. dea.gov [dea.gov]

- 9. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 10. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. medchemexpress.com [medchemexpress.com]

The Gold Standard: Utilizing Deuterated Anastrozole in Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of anastrozole, a potent non-steroidal aromatase inhibitor, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as deuterated anastrozole, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for achieving the highest levels of accuracy and precision. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation when employing deuterated anastrozole in mass spectrometry.

The Principle of Stable Isotope Dilution

The fundamental advantage of using a deuterated internal standard lies in the principle of stable isotope dilution. Deuterated anastrozole (commonly anastrozole-d12) is chemically identical to the analyte of interest, anastrozole, but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.

Because the deuterated standard exhibits nearly identical physicochemical properties to the native compound, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. By adding a known amount of the deuterated internal standard to each sample at the beginning of the sample preparation process, any variability in extraction recovery, ionization suppression or enhancement, and instrument response is effectively normalized. This results in a highly robust and reliable quantification, as the ratio of the analyte's signal to the internal standard's signal is used for concentration determination.

Anastrozole's Mechanism of Action: A Signaling Pathway Overview

Anastrozole exerts its therapeutic effect by inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. In postmenopausal women, the primary source of estrogen is the conversion of androgens (androstenedione and testosterone), produced by the adrenal glands, into estrogens (estrone and estradiol) in peripheral tissues such as adipose tissue and breast cancer cells. By blocking this conversion, anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of the hormonal stimulation they require for growth and proliferation.[1][2][3]

Experimental Protocols for Anastrozole Quantification

The following sections detail the common methodologies for the quantification of anastrozole in human plasma using deuterated anastrozole as an internal standard.

Sample Preparation

The goal of sample preparation is to extract anastrozole and its deuterated internal standard from the complex biological matrix, remove interfering substances, and concentrate the analytes for LC-MS/MS analysis. Two common techniques are liquid-liquid extraction (LLE) and protein precipitation (PPT).

Liquid-Liquid Extraction (LLE) Protocol:

-

To 200 µL of human plasma in a polypropylene tube, add a known amount of deuterated anastrozole (e.g., this compound) working solution.

-

Vortex the sample briefly to ensure homogeneity.

-

Add 1 mL of an organic extraction solvent, such as a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).[4]

-

Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analytes into the organic phase.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture (e.g., acetonitrile:water, 50:50, v/v).[4]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT) followed by LLE Protocol:

-

To 190 µL of human plasma, add a known amount of deuterated anastrozole working solution.

-

Add an equal volume of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the sample and centrifuge at high speed.

-

Transfer the supernatant to a new tube and perform a liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) to further clean up the sample.[5]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

Liquid Chromatography (LC)

The chromatographic separation is crucial for resolving anastrozole from endogenous matrix components and potential isobaric interferences. Reversed-phase chromatography is typically employed.

Table 1: Typical Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 (e.g., Genesis C18, 100 x 2.1 mm, 4 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient/Isocratic | Isocratic or Gradient elution can be used |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40°C |

| Injection Volume | 5 - 20 µL |

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity.

Table 2: Mass Spectrometry Parameters for Anastrozole and Deuterated Anastrozole

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Anastrozole | 294.2 | 225.1 | ~30 | ~70 |

| This compound | 306.2 | 237.1 | ~30 | ~70 |

Note: The optimal collision energy and declustering potential may vary depending on the specific mass spectrometer used and should be optimized during method development.

Experimental Workflow

The overall experimental workflow for the quantification of anastrozole using deuterated anastrozole as an internal standard is depicted below.

Method Validation and Quantitative Data

A robust LC-MS/MS method for the quantification of anastrozole using a deuterated internal standard should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below, with typical values reported in the literature.

Table 3: Summary of Quantitative Data from Validated LC-MS/MS Methods

| Parameter | Typical Range/Value |

| Linearity Range | 0.05 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL[4][6] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal and compensated by the internal standard |

Conclusion

The use of deuterated anastrozole as an internal standard in LC-MS/MS analysis provides a highly specific, sensitive, and robust method for the quantification of anastrozole in complex biological matrices. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure reliable correction for variations in sample preparation and instrument response, leading to accurate and precise results. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to develop and implement this gold-standard analytical technique in their own laboratories.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiestrogen pathway (aromatase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchtrend.net [researchtrend.net]

- 5. Development and validation of an improved high-throughput method for the determination of anastrozole in human plasma by LC-MS/MS and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Anastrozole-d12: Commercial Availability, Purity, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anastrozole-d12, a deuterated analog of the potent aromatase inhibitor Anastrozole. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies. This document details its commercial suppliers, purity levels, and provides in-depth experimental protocols for its application in quantitative analysis.

Commercial Suppliers and Purity Levels of this compound

This compound is available from several reputable chemical suppliers who specialize in providing high-purity stable isotope-labeled compounds for research purposes. The purity and isotopic enrichment of this compound are critical parameters for its use as an internal standard to ensure accurate and reproducible quantification of Anastrozole in biological matrices. Below is a summary of commercially available this compound with their stated purity levels.

| Supplier | Catalog Number | Purity (HPLC) | Isotopic Enrichment/Deuterated Forms | CAS Number |

| Cayman Chemical | 11987 | - | ≥99% deuterated forms (d1-d12)[1] | 120512-32-5 |

| MedchemExpress | HY-14274S | 99.74%[2] | 98%[2] | 120512-32-5 |

| Chemsky (Shanghai) International Co., Ltd. | - | 98% | - | 120512-32-5 |

| ChemeGen (Shanghai) Biotechnology Co.,Ltd. | - | 98% | - | 120512-32-5 |

| Shenzhen SUNGENING Bio-Medical Co., Ltd. | - | 99% HPLC or More | - | 120512-32-5 |

| Simson Pharma Limited | - | High Purity (Certificate of Analysis provided) | - | 120512-32-5 |

| Pharmaffiliates | PA STI 007800 | - | - | 120512-32-5 |

| Axios Research | AR-A02164 | - | - | 120512-32-5 |

| Veeprho | - | - | - | 120512-32-5 |

Note: Purity and isotopic enrichment values are based on information available from the suppliers' websites and certificates of analysis. It is recommended to obtain lot-specific data directly from the supplier.

Mechanism of Action of Anastrozole and its Downstream Signaling

Anastrozole is a potent and highly selective non-steroidal aromatase inhibitor.[3] Its primary mechanism of action is the inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues.[4][5] By blocking aromatase, Anastrozole significantly reduces circulating estrogen levels, which is particularly effective in the treatment of hormone receptor-positive breast cancer in postmenopausal women, where tumor growth is stimulated by estrogen.[4][6]

The reduction in estrogen levels triggers a cascade of downstream signaling events, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Studies have shown that treatment with aromatase inhibitors like Anastrozole can lead to cell cycle arrest at the G0-G1 phase. This is associated with the up-regulation of tumor suppressor proteins p53 and p21, and the down-regulation of cell cycle promoters like cyclin D1 and c-myc.[1] Furthermore, the apoptotic pathway is activated through the modulation of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This leads to the activation of caspases, such as caspase-9, caspase-6, and caspase-7, which execute the apoptotic process.[1]

Experimental Protocols for Quantitative Analysis using this compound

This compound is widely used as an internal standard for the accurate quantification of Anastrozole in biological matrices such as plasma and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed methodologies adapted from published research.

Quantification of Anastrozole in Human Plasma using LC-MS/MS

This protocol is based on methodologies described for pharmacokinetic studies.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a clean polypropylene tube, add a known amount of this compound solution (internal standard).

-

Add a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v) as the extraction solvent.

-

Vortex the mixture vigorously for a specified time (e.g., 10 minutes) to ensure thorough extraction.

-

Centrifuge the sample to separate the organic and aqueous layers (e.g., at 14,000g for 10 minutes).

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase or a suitable solvent mixture (e.g., acetonitrile:water, 50:50, v/v).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

-

Column: A reverse-phase C18 column (e.g., Genesis C18, 4 µm, 100 mm x 2.1 mm i.d.).

-

Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a modifier like formic acid).

-

Flow Rate: A typical flow rate for this column dimension would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).

-

Run Time: A short chromatographic run time is often desirable for high-throughput analysis (e.g., 2.5-3.0 minutes).

3.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Anastrozole: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

This compound: Monitor the transition of its corresponding precursor ion to a product ion. The fragmentation pattern should be such that the deuterium labels are retained in the measured fragment ion to ensure specificity.[6]

-

-

Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve maximum sensitivity.

Quantification of Anastrozole in Urine using LC-MS/MS

The analysis of Anastrozole in urine follows a similar principle, with some modifications in the sample preparation step.

3.2.1. Sample Preparation

-

Urine samples may require an initial enzymatic hydrolysis step (e.g., using β-glucuronidase) to cleave any conjugated metabolites of Anastrozole.

-

Following hydrolysis, a similar liquid-liquid extraction or a solid-phase extraction (SPE) protocol can be employed to isolate the analyte and the internal standard.

-

The subsequent evaporation and reconstitution steps are comparable to the plasma sample preparation.

3.2.2. Chromatographic and Mass Spectrometric Conditions

The LC-MS/MS conditions for urine analysis are generally similar to those used for plasma analysis, with potential minor adjustments to the mobile phase composition or gradient to optimize the separation from the different matrix components of urine.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Anastrozole in preclinical and clinical research. A variety of commercial suppliers offer high-purity this compound suitable for these demanding analytical applications. The methodologies outlined in this guide, based on established scientific literature, provide a robust framework for researchers to develop and validate their own quantitative assays. Understanding the mechanism of action and the downstream signaling pathways of Anastrozole provides a broader context for the significance of such quantitative studies in the development and clinical application of this important therapeutic agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic evaluation of a transdermal anastrozole-in-adhesive formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Anastrozole-d12 in Early-Stage Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anastrozole is a cornerstone in the adjuvant treatment of hormone receptor-positive early-stage breast cancer in postmenopausal women.[1][2][3][4][5] The efficacy and safety of anastrozole are critically dependent on its pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the pivotal role of Anastrozole-d12, a deuterated isotopologue of anastrozole, in advancing early-stage cancer research. Primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods, this compound enables the precise and accurate quantification of anastrozole in biological matrices.[6][7][8] This guide will elucidate the principles of its application, present detailed experimental protocols, and discuss the broader implications of deuterium substitution in oncology drug development.

Introduction: The Significance of Anastrozole in Early-Stage Breast Cancer

Anastrozole is a potent and selective non-steroidal aromatase inhibitor.[1][9][10] In postmenopausal women, the primary source of estrogen is the conversion of androgens to estrogens by the aromatase enzyme in peripheral tissues.[11] By competitively inhibiting aromatase, anastrozole effectively suppresses circulating estrogen levels, thereby impeding the growth of hormone receptor-positive breast cancers.[1][11][12] Clinical trials have demonstrated the superior efficacy and favorable tolerability profile of anastrozole compared to tamoxifen in the adjuvant setting for early-stage breast cancer.[2][3][13]

The therapeutic success of anastrozole hinges on maintaining optimal drug exposure. Therefore, robust bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. This is where the role of this compound becomes indispensable.

The Role of this compound as an Internal Standard

This compound is a stable, non-radioactive, deuterium-labeled version of anastrozole.[6][8] In mass spectrometry, it is chemically identical to anastrozole and exhibits similar ionization efficiency and fragmentation patterns. However, due to the presence of twelve deuterium atoms, it has a higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte (anastrozole) and the internal standard (this compound).

The primary function of this compound is to serve as an internal standard in quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] Its use corrects for variability in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of anastrozole concentration measurements in biological samples like plasma and tissue lysates.[7][14]

The Principle of Stable Isotope Dilution Analysis

The use of this compound is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to an unknown sample containing anastrozole. The ratio of the mass spectrometric response of anastrozole to that of this compound is then used to calculate the concentration of anastrozole in the original sample.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Anastrozole as adjuvant therapy for early-stage breast cancer: implications of the ATAC trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of anastrozole across the breast cancer continuum: from advanced to early disease and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anastrozole Use in Early Stage Breast Cancer of Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 12. Anastrozole - NCI [cancer.gov]

- 13. Anastrozole shows promise for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

Anastrozole-d12: A Technical Guide to Safety and Handling for Research Professionals

Anastrozole-d12 is the deuterated analog of Anastrozole, a potent and selective non-steroidal aromatase inhibitor. Its primary application in a research setting is as an internal standard for the quantification of Anastrozole in various biological matrices using mass spectrometry-based methods. This guide provides an in-depth overview of its safety data, handling precautions, and relevant technical information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound shares a similar chemical structure with Anastrozole, with the key difference being the substitution of twelve hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for analytical applications.

| Property | Value | Source(s) |

| Chemical Name | 2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile | [1] |

| Synonyms | Anastrol-d12, Arimidex-d12, ZD1033-d12 | [] |

| CAS Number | 120512-32-5 | [3] |

| Molecular Formula | C₁₇H₇D₁₂N₅ | [3] |

| Molecular Weight | 305.45 g/mol | [] |

| Appearance | Pale Yellow Solid | [] |

| Melting Point | 83-85 °C | [] |

| Purity | ≥98%; ≥99% atom D | [] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly). The non-deuterated form is soluble in Ethanol (20 mg/ml), DMSO (13 mg/ml), and Dimethylformamide (14 mg/ml). | [][4][5] |

| Storage | Store at -20°C. | [] |

Safety and Hazard Information

The safety profile of this compound is considered to be very similar to that of Anastrozole. It is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

| Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Reproductive Toxicity (Category 1A) | H360: May damage fertility or the unborn child |

Precautionary Measures and Handling

Proper handling of this compound is crucial to ensure the safety of laboratory personnel. The following precautions should be strictly adhered to:

| Precautionary Code | Statement |

| P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Lab Coat: A lab coat or other protective clothing is required.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Respiratory Protection: If working with the solid form and there is a risk of dust generation, a respirator may be necessary.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Toxicological Information

Detailed toxicological studies specifically on this compound are limited. The data presented here is largely based on the parent compound, Anastrozole, and is expected to be comparable.

| Metric | Value | Species | Route | Source(s) |

| LD50 (Acute Oral Toxicity) | > 100 mg/kg | Rodents | Oral | [6] |

| LD50 (Acute Intraperitoneal Toxicity) | > 50 mg/kg | Rodents | Intraperitoneal | [6] |

| LD50 (Acute Oral Toxicity) | > 45 mg/kg | Dog | Oral | [6] |

Health Effects:

-

Ingestion: Harmful if swallowed.

-

Inhalation: May be harmful if inhaled. Avoid breathing dust.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Reproductive Hazard: May damage fertility or the unborn child.

Mechanism of Action: Aromatase Inhibition

Anastrozole is a potent and highly selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues.[7] By competitively binding to the heme iron of the aromatase enzyme, Anastrozole blocks the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[7] This leads to a significant reduction in circulating estrogen levels.

Experimental Protocol: Quantification of Anastrozole using this compound by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Anastrozole in biological samples. The following is a general workflow for such an analysis.

Detailed Methodology

A detailed protocol for the quantification of Anastrozole in human plasma using an internal standard is described below. This method can be adapted for other biological matrices.

-

Sample Preparation:

-

To 200 µL of human plasma, add the internal standard (this compound).

-

Perform a liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (70:30, v/v).[8]

-

Vortex and centrifuge the samples.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., acetonitrile:water 50:50, v/v).[8]

-

-

LC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a Genesis C18, 4 µm, 100 mm x 2.1 mm i.d.[8]

-

Mobile Phase: An isocratic or gradient elution with a suitable mobile phase, for example, a mixture of acetonitrile and water with additives like formic acid or ammonium acetate.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for both Anastrozole and this compound should be optimized for the instrument being used.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of Anastrozole to this compound against the concentration of the calibration standards.

-

Determine the concentration of Anastrozole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at -20°C for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste.

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research environment. It is not exhaustive, and users should always refer to the complete Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety protocols.

References

- 1. This compound | C17H19N5 | CID 44256128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. caymanchem.com [caymanchem.com]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 8. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Anastrozole in Human Plasma using Anastrozole-d12 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Anastrozole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Anastrozole-d12, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] The protocol is designed for high-throughput analysis, featuring a rapid chromatographic run time and a straightforward sample preparation procedure. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Anastrozole concentrations.

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of breast cancer in post-menopausal women.[4][5] Accurate quantification of Anastrozole in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Due to the low therapeutic doses of Anastrozole, highly sensitive analytical methods are required to measure its plasma concentrations.[4][6] LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity.[7][8]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[3][9] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[1][3] This minimizes analytical variability and improves the accuracy and reproducibility of the results.[1][3] This application note provides a detailed protocol for the extraction and quantification of Anastrozole from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Anastrozole analytical standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for sample preparation:

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[12]

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[12]

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column. The conditions can be optimized for specific instrumentation.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | ~ 3 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.5 | 95 |

| 2.0 | 95 |

| 2.1 | 30 |

| 3.0 | 30 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Anastrozole | This compound |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 294.2 | 306.2 |

| Product Ion (m/z) | 225.1 | 235.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Anastrozole.

Results and Discussion

This method demonstrates a linear response over a calibration range suitable for clinical samples (e.g., 0.1 to 100 ng/mL). The use of this compound as an internal standard effectively corrects for variations in sample preparation and matrix effects, leading to high precision and accuracy. The rapid gradient elution allows for a short run time, making the method amenable to high-throughput analysis. The protein precipitation sample preparation is simple, fast, and cost-effective.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and efficient means for the quantification of Anastrozole in human plasma. The protocol is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise measurements of Anastrozole for pharmacokinetic and other clinical research studies.

Signaling Pathway Diagram

Caption: Anastrozole's mechanism of action via Aromatase inhibition.

References

- 1. texilajournal.com [texilajournal.com]

- 2. scispace.com [scispace.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchtrend.net [researchtrend.net]

- 5. caymanchem.com [caymanchem.com]

- 6. gilbertodenucci.com [gilbertodenucci.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C17H19N5 | CID 44256128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. Anastrozole Aromatase Inhibitor Plasma Drug Concentration Genome‐Wide Association Study: Functional Epistatic Interaction Between SLC38A7 and ALPPL2 - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for the Quantification of Anastrozole in Human Plasma using Anastrozole-d12 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Anastrozole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Anastrozole-d12 as the internal standard.

Introduction

Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1][2] It acts by blocking the aromatase enzyme, which is responsible for converting androgens to estrogens, thereby reducing circulating estrogen levels.[3] Accurate quantification of Anastrozole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The low dosage (1 mg) of Anastrozole results in low plasma concentrations, necessitating a highly sensitive and specific analytical method.[1][2] LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for matrix effects and variations in sample processing and instrument response.[4]

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate Anastrozole and its deuterated internal standard, this compound, from endogenous plasma components. The separated analytes are then detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Anastrozole to this compound against a calibration curve prepared in blank plasma.

Signaling Pathway of Anastrozole

Caption: Mechanism of action of Anastrozole in inhibiting estrogen synthesis.

Experimental Protocols

Materials and Reagents

-

Anastrozole reference standard (≥99% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (drug-free, with anticoagulant such as heparin or EDTA)

-

Extraction solvent (e.g., Diethyl ether:Dichloromethane (70:30, v/v) or Methyl tert-butyl ether (MTBE))

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) or photospray source[1][6]

-

Analytical column (e.g., Genesis C18, 100 x 2.1 mm, 4 µm or Hypurity C18, 50 x 4.6 mm, 5 µm)[1][3]

Preparation of Stock and Working Solutions

-

Anastrozole Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Anastrozole reference standard in methanol.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Anastrozole Working Solutions: Prepare serial dilutions of the Anastrozole stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control samples.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent.[4]

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate Anastrozole working solutions to achieve a concentration range of, for example, 0.5 to 100 ng/mL.[1]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For instance, LQC (1.5 ng/mL), MQC (20.0 ng/mL), and HQC (85.0 ng/mL).[1]

Sample Preparation (Liquid-Liquid Extraction)

Caption: Liquid-Liquid Extraction workflow for plasma samples.

Protocol:

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][6]

-

Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[1][6]

-